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Compound of Interest

Compound Name:
4-Chloro-2-methoxyphenyl

isocyanate

CAS No.: 55440-53-4

Cat. No.: B3271773

Get Quote

Executive Summary & Compound Identity
This guide provides an in-depth technical analysis of the mass spectrometry (MS)

fragmentation patterns of 1-(4-chloro-2-methoxyphenyl)urea. This compound is a critical

metabolite often observed in the degradation pathways of phenylurea herbicides (e.g., related

to monolinuron analogs) and certain pharmaceutical intermediates.

The primary challenge in analyzing this compound lies in distinguishing it from its regioisomers

(e.g., 3-chloro-4-methoxyphenyl urea) and structurally related analogs. This guide establishes a

self-validating identification protocol based on three distinct MS signatures: the chlorine

isotopic cluster, the urea-specific neutral losses, and the ortho-methoxy diagnostic fragments.
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Property Detail

Systematic Name 1-(4-chloro-2-methoxyphenyl)urea

Formula C₈H₉ClN₂O₂

Monoisotopic Mass 200.0353 Da

Precursor Ion [M+H]⁺ m/z 201.04 (³⁵Cl) / 203.04 (³⁷Cl)

Key Structural Features
Primary urea tail (-NHCONH₂), Phenyl ring,

para-Cl, ortho-OMe

Comparative Analysis Strategy
To ensure robust identification, we compare the target compound against two critical

alternatives often present in similar matrices.

Feature
Target: 4-Chloro-2-

methoxyphenyl urea

Alternative A: 4-

Chlorophenyl urea

Alternative B: 3-

Chloro-4-

methoxyphenyl urea

Relation Target Analyte

Desmethoxy Analog

(Monolinuron

metabolite)

Regioisomer

(Metoxuron

metabolite)

Precursor [M+H]⁺ m/z 201 m/z 171 m/z 201

Base Fragment
m/z 158 (4-Cl-2-OMe-

aniline)
m/z 128 (4-Cl-aniline)

m/z 158 (3-Cl-4-OMe-

aniline)

Diagnostic Difference

Prominent m/z 143

(Loss of •CH₃ from

aniline via ortho-

effect)

No methoxy group to

lose.

Lower abundance of

m/z 143; different

secondary

fragmentation ratios.

Chlorine Pattern Yes (3:1) Yes (3:1) Yes (3:1)
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Expert Insight: The critical differentiator between the Target and Alternative B (the isomer) is the

secondary fragmentation of the aniline ion (m/z 158). The ortho-methoxy group in the target

facilitates a facile loss of a methyl radical (15 Da) to form a stabilized quinoid-type ion (m/z 143),

a pathway less favored in the para-methoxy isomer.

Experimental Protocol (Self-Validating System)
Objective: To generate reproducible MS/MS spectra that allow for unambiguous identification.

LC-MS/MS Conditions
Instrument: Triple Quadrupole (QqQ) or Q-TOF.

Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Step-by-Step Workflow
Precursor Selection: Isolate m/z 201.0 (³⁵Cl isotope).

Validation Check: Verify the presence of the ³⁷Cl isotope at m/z 203.0 with ~33% intensity

of the parent peak. If this 3:1 ratio is absent, the compound is not chlorinated.

Collision Energy (CE) Ramp: Apply a ramp (e.g., 10–40 eV).

Low CE (10-15 eV): Preserves the [M+H-NH₃]⁺ isocyanate intermediate (m/z 184).
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High CE (25-35 eV): Forces the cleavage of the urea bond to generate the aniline ion (m/z

158) and its secondary fragments.

Detection: Monitor transitions 201 -> 158 (Quantifier) and 201 -> 143 (Qualifier).

Fragmentation Mechanism & Pathways[2]
The fragmentation of 4-Chloro-2-methoxyphenyl urea follows a predictable "Urea

Decomposition" pathway, modified by the electronic effects of the ring substituents.

Primary Pathway: Urea Cleavage
The protonated molecular ion [M+H]⁺ (m/z 201) undergoes two competing eliminations:

Loss of Ammonia (NH₃, 17 Da):

Mechanism: Intramolecular nucleophilic attack or simple elimination.

Product: Isocyanate cation [Ar-NH=C=O]⁺ (m/z 184).

Observation: Usually a minor peak in ESI, but diagnostic of the intact urea terminus.

Loss of Isocyanic Acid (HNCO, 43 Da):

Mechanism: Proton transfer to the urea nitrogen followed by C-N bond cleavage.

Product: 4-Chloro-2-methoxyaniline cation [Ar-NH₃]⁺ (m/z 158).

Observation: This is typically the Base Peak (100% abundance).

Secondary Pathway: Aniline Degradation (The
Fingerprint)
The resulting aniline ion (m/z 158) possesses high internal energy and fragments further:

Loss of Methyl Radical ([1]•CH₃, 15 Da):

Mechanism: Homolytic cleavage of the O-CH₃ bond.
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Product: m/z 143.

Significance: This is highly favored by the ortho position of the methoxy group, which

stabilizes the resulting radical cation through resonance with the nitrogen (forming a

pseudo-quinoid structure).

Loss of Carbon Monoxide (CO, 28 Da):

Product: m/z 130 (from m/z 158) or m/z 115 (from m/z 143).

Visualized Pathway (Graphviz)

Precursor Ion [M+H]+
m/z 201 (100%)

Isocyanate Cation
[M+H - NH3]+

m/z 184

- NH3 (17 Da)

Aniline Cation
[M+H - HNCO]+

m/z 158 (Base Peak)

- HNCO (43 Da)
(Major Pathway)

Quinoid/Phenolic Ion
[Aniline - •CH3]+

m/z 143

- •CH3 (15 Da)
(Ortho-Methoxy Diagnostic)

Ring Fragment
[Aniline - CO/HCN]

m/z 130 / 115

- CO (28 Da)

- CO (28 Da)

Click to download full resolution via product page

Caption: Fragmentation tree of 4-Chloro-2-methoxyphenyl urea (m/z 201). The transition m/z

158 -> 143 is diagnostic for the ortho-methoxy substituent.
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m/z (³⁵Cl) Identity Origin
Relative
Abundance

201 [M+H]⁺ Precursor
Variable (Source

dependent)

184 [M+H - NH₃]⁺ Isocyanate loss Low (<10%)

158 [C₇H₉ClNO]⁺
Aniline (Loss of

HNCO)
High (100%)

143 [C₆H₆ClNO]•⁺
Loss of Methyl from

Aniline
Medium (20-50%)

123 [C₇H₉NO - Cl]⁺ Dechlorination (Rare) Very Low
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [Publish Comparison Guide: Mass Spectrometry
Fragmentation of 4-Chloro-2-methoxyphenyl urea]. BenchChem, [2026]. [Online PDF].

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2787282
https://webbook.nist.gov/chemistry/
https://pubs.rsc.org/en/content/articlelanding/2016/np/c5np00073d
https://www.benchchem.com/product/b3271773?utm_src=pdf-custom-synthesis#bc-rfq
https://m.youtube.com/watch?v=yIPCYx1V1x0
https://www.benchchem.com/product/b3271773/docs#publish-comparison-guide-mass-spectrometry-fragmentation-of-4-chloro-2-methoxyphenyl-urea
https://www.benchchem.com/product/b3271773/docs#publish-comparison-guide-mass-spectrometry-fragmentation-of-4-chloro-2-methoxyphenyl-urea
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3271773?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b3271773/docs#publish-comparison-
guide-mass-spectrometry-fragmentation-of-4-chloro-2-methoxyphenyl-urea]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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